molecular formula C24H26N2O3S B10878811 1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine

1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine

Cat. No.: B10878811
M. Wt: 422.5 g/mol
InChI Key: VNGFNGALMLWDBI-UHFFFAOYSA-N
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Description

1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzylsulfonyl and phenoxybenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of 3-phenoxybenzyl chloride, which is then reacted with piperazine to form 1-(3-phenoxybenzyl)piperazine . This intermediate is further reacted with benzylsulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The benzylsulfonyl and phenoxybenzyl groups can enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Phenoxybenzyl)piperazine: Lacks the benzylsulfonyl group, which may reduce its binding affinity.

    1-(Benzylsulfonyl)piperazine: Lacks the phenoxybenzyl group, which may affect its overall activity.

    3-Phenoxybenzyl chloride: A precursor in the synthesis of the target compound.

Uniqueness

1-(Benzylsulfonyl)-4-(3-phenoxybenzyl)piperazine is unique due to the presence of both benzylsulfonyl and phenoxybenzyl groups, which can confer specific chemical and biological properties not found in similar compounds .

Properties

Molecular Formula

C24H26N2O3S

Molecular Weight

422.5 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(3-phenoxyphenyl)methyl]piperazine

InChI

InChI=1S/C24H26N2O3S/c27-30(28,20-21-8-3-1-4-9-21)26-16-14-25(15-17-26)19-22-10-7-13-24(18-22)29-23-11-5-2-6-12-23/h1-13,18H,14-17,19-20H2

InChI Key

VNGFNGALMLWDBI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4

Origin of Product

United States

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